molecular formula C9H10ClNO4 B15218013 2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride

2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride

Cat. No.: B15218013
M. Wt: 231.63 g/mol
InChI Key: DLSCBTSPUVVPFC-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO4. . This compound is notable for its unique structure, which includes both amino and dioxocyclohexa-dienyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride typically involves the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine). The reaction is carried out under controlled conditions using oxidizing agents such as sodium periodate or potassium ferricyanide . The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate and potassium ferricyanide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include various quinones, dihydroxyphenyl derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride is unique due to its dual functional groups (amino and dioxocyclohexa-dienyl), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in multiple scientific disciplines .

Properties

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9NO4.ClH/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6H,3,10H2,(H,13,14);1H

InChI Key

DLSCBTSPUVVPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N.Cl

Origin of Product

United States

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